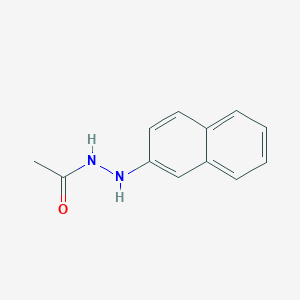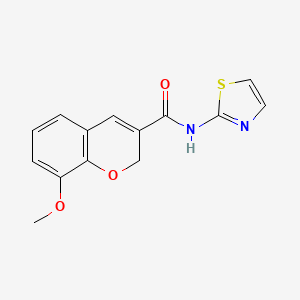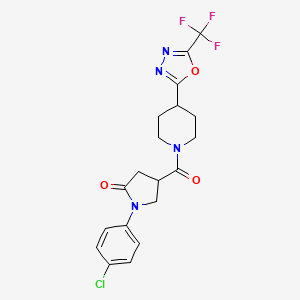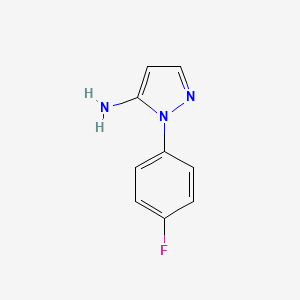![molecular formula C17H14N2O4S B2555675 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 380570-14-9](/img/structure/B2555675.png)
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is important in many biological compounds . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many natural products . They are crystalline and colorless in nature with specific odors .
Synthesis Analysis
Indole derivatives possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives . The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Molecular Structure Analysis
The molecular structure of indole includes a five-membered ring fused to a six-membered ring, with the five-membered ring containing two nitrogen atoms . The molecular weight of indole is 119.1638 .Physical And Chemical Properties Analysis
Indole is a crystalline and colorless compound with specific odors . The molecular weight of indole is 119.1638 .Scientific Research Applications
Cytotoxic Agents
The compound has been used in the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which have been evaluated for their cytotoxic activity . Specifically, the 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide derivative was found to be the most active compound in the series and demonstrated higher selectivity toward the MCF-7 cell line .
Anticancer Activity
Indole derivatives, including the compound , have shown various biological activities, including anticancer activity . They have been used in the development of new drugs and treatments for cancer.
Antiviral Activity
Indole derivatives have also been reported to exhibit antiviral activity . They have been used in the development of new antiviral drugs and treatments.
Anti-inflammatory Activity
Indole derivatives have been reported to exhibit anti-inflammatory activity . They have been used in the development of new anti-inflammatory drugs and treatments.
Antioxidant Activity
Indole derivatives have been reported to exhibit antioxidant activity . They have been used in the development of new antioxidant drugs and treatments.
Antimicrobial Activity
Indole derivatives have been reported to exhibit antimicrobial activity . They have been used in the development of new antimicrobial drugs and treatments.
Antitubercular Activity
Indole derivatives have been reported to exhibit antitubercular activity . They have been used in the development of new antitubercular drugs and treatments.
Antidiabetic Activity
Indole derivatives have been reported to exhibit antidiabetic activity . They have been used in the development of new antidiabetic drugs and treatments.
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(18-10-9-12-5-1-3-7-14(12)18)11-19-17(21)13-6-2-4-8-15(13)24(19,22)23/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFZOBFFWHUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B2555592.png)
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B2555593.png)


![7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2555598.png)

![7-(4-fluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2555602.png)
![1,3-Dimethyl-7-phenoxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2555603.png)



![1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-](/img/structure/B2555609.png)
![Ethyl 4-(2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2555613.png)
